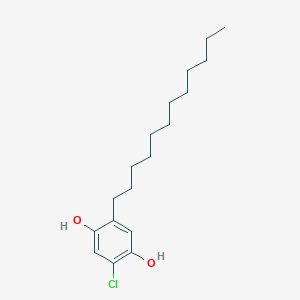![molecular formula C22H38ClNO B14459767 N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride CAS No. 70579-05-4](/img/structure/B14459767.png)
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and a formyl group attached to a benzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldodecylamine with 4-(chloromethyl)benzaldehyde. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-[(4-Carboxyphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Reduction: N-[(4-Hydroxymethylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a phase transfer catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Medicine: Potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The formyl group can also participate in chemical reactions with cellular components, further enhancing its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant with a similar long alkyl chain and quaternary ammonium structure.
Dodecylbenzenesulfonic acid: A surfactant with a long alkyl chain and a benzene ring, but with a sulfonic acid group instead of a quaternary ammonium group.
Uniqueness
N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride is unique due to the presence of the formyl group, which allows for additional chemical modifications and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
70579-05-4 |
|---|---|
Molekularformel |
C22H38ClNO |
Molekulargewicht |
368.0 g/mol |
IUPAC-Name |
dodecyl-[(4-formylphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H38NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-23(2,3)19-21-14-16-22(20-24)17-15-21;/h14-17,20H,4-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GBLDMGAOFNHPTF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


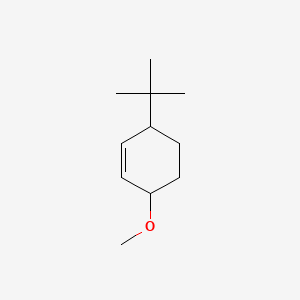

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
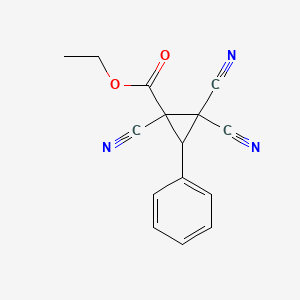
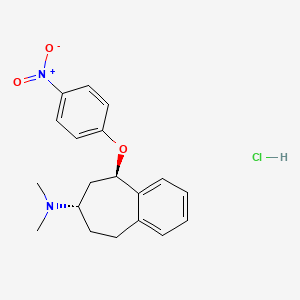
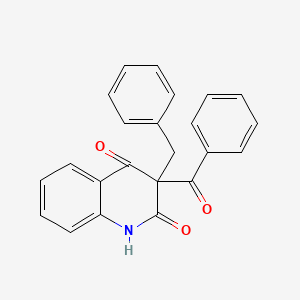
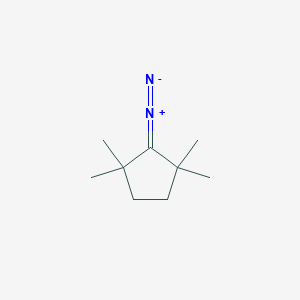
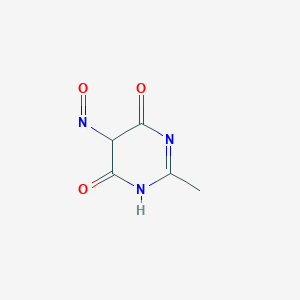

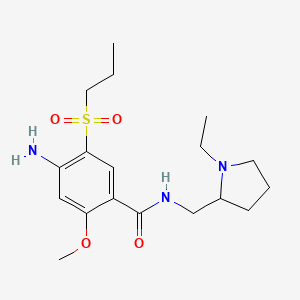
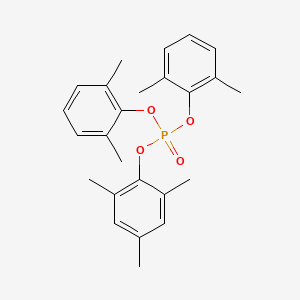
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
